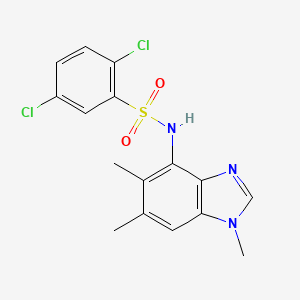

2,5-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide

Description

2,5-Dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-benzodiazole (benzimidazole analog) core substituted with three methyl groups at positions 1, 5, and 4. The sulfonamide group is attached to the benzene ring via a 2,5-dichloro substitution pattern. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

2,5-dichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O2S/c1-9-6-13-16(19-8-21(13)3)15(10(9)2)20-24(22,23)14-7-11(17)4-5-12(14)18/h4-8,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDRAHRSWLZRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1,5,6-trimethylbenzimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds related to 2,5-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide exhibit significant activity against cancer cell lines. For instance, studies have shown that derivatives of benzothiadiazole can inhibit the STAT3 signaling pathway, which is crucial in many cancers. The compound has been synthesized and tested for its ability to inhibit protein-protein interactions (PPIs) associated with STAT3, demonstrating an IC50 value of approximately 15.8 µM .

Antimicrobial Properties

The sulfonamide group in this compound contributes to its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism can be leveraged in the development of new antibiotics targeting resistant strains of bacteria.

Agricultural Applications

Herbicide Development

The chemical structure of this compound suggests potential use as a herbicide. Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes in plants that are critical for growth and development. This could lead to the development of selective herbicides that target weed species while minimizing impact on crops.

Material Science Applications

Polymer Additives

The incorporation of sulfonamide compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that adding sulfonamides can improve the performance of polymers under various environmental conditions.

Case Study 1: Anticancer Research

In a study focusing on the inhibition of STAT3 by benzothiadiazole derivatives, researchers synthesized a library of compounds based on the structure of this compound. The findings revealed several derivatives with enhanced inhibitory activity against cancer cell lines compared to the parent compound .

Case Study 2: Agricultural Testing

Field trials conducted on herbicides based on sulfonamide derivatives showed promising results in controlling weed populations without harming crop yields. These studies highlight the potential for developing environmentally friendly herbicides that utilize the unique properties of sulfonamides .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action include inhibition of key metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Structural Comparison with Similar Sulfonamide Derivatives

The compound’s key structural differentiator lies in its 1,3-benzodiazole moiety, which distinguishes it from other sulfonamide derivatives. Below is a detailed comparison with structurally related compounds from the evidence:

Comparison with Pyrazolone-Based Sulfonamide-Zinc Complex

–3 describe a zinc(II) complex, Diaquabis[2,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamidato-κN]zinc(II), which shares the 2,5-dichlorobenzenesulfonamide backbone but differs in the heterocyclic substituent:

- Heterocyclic Group : The zinc complex ligand features a pyrazolone ring (a pyrazole derivative with a ketone group at position 3 and a phenyl group at position 2), whereas the target compound incorporates a 1,3-benzodiazole ring.

- Molecular Weight : The zinc complex has a molecular weight of 923.95 g/mol due to its bis-ligand coordination and inclusion of water molecules . The target compound, lacking a metal center, would have a significantly lower molecular weight (estimated ~350–400 g/mol based on its formula).

- Crystallographic Data: The zinc complex crystallizes in a monoclinic P21/n space group with distinct cell parameters (e.g., a = 15.0683 Å, β = 104.681°) . No crystallographic data is available for the target compound, but its benzodiazole group may introduce steric effects that alter packing efficiency compared to pyrazolone derivatives.

Comparison with Pyrazole-Methyl Sulfonamides

lists two closely related sulfonamides:

2,5-Dichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzene-1-sulfonamide

2,5-Dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonamide

- The 1,5,6-trimethyl substitution may increase steric bulk, affecting binding to biological targets .

Biological Activity

2,5-Dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structural features, which include a benzodiazole moiety and dichlorinated benzene rings. Its biological properties are of significant interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of 384.28 g/mol. It has a predicted boiling point of approximately 558.9 °C and a pKa of around 7.42, indicating its potential behavior in physiological conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its sulfonamide group is known to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The benzodiazole structure contributes to its ability to interact with nucleic acids and proteins, potentially influencing cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Sulfonamides are traditionally known for their antibacterial activity by inhibiting bacterial folate synthesis. Studies have shown that derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 50 |

Anticancer Activity

Recent studies have suggested that similar compounds may possess anticancer properties through the induction of apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation.

Case Study:

A study conducted on human cancer cell lines demonstrated that treatment with sulfonamide derivatives led to significant reductions in cell viability. The compound was found to induce apoptosis via the activation of caspase pathways.

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibitory effects on enzymes such as carbonic anhydrase and certain kinases. These enzymes play crucial roles in various physiological processes and are often targeted in drug development for conditions like cancer and metabolic disorders.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary studies indicate moderate toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for preparing 2,5-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves forming the sulfonamide linkage via reaction of a sulfonyl chloride derivative with a substituted benzodiazol-amine. For example, analogous procedures (e.g., coupling 4-amino-triazoles with substituted benzaldehydes) involve refluxing precursors in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . For benzimidazole-based sulfonamides, sulfonyl chlorides react with amines under controlled conditions (e.g., dichloromethane as solvent, room temperature) to form stable sulfonamide bonds .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data collection using a diffractometer (e.g., MoKα radiation, 299 K temperature) with absorption correction applied .

- Structure refinement using software like SHELX, with R factors < 0.05 indicating high precision .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) and benzodiazol N-H stretches (~3400 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI).

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this sulfonamide?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure data. Key steps:

- Optimize geometry using a basis set (e.g., 6-31G**) and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with experimental absorbance .

Q. What strategies resolve contradictions in biological activity data for structurally similar sulfonamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent effects on benzodiazol rings) using in vitro assays (e.g., enzyme inhibition) .

- Multi-parametric Validation : Cross-validate activity with orthogonal assays (e.g., fluorescence polarization, surface plasmon resonance) to rule out false positives.

- Crystallographic Correlation : Link activity differences to structural features (e.g., hydrogen bonding motifs in ligand-target complexes) .

Q. How can crystallization challenges for metal complexes of this sulfonamide be addressed?

- Methodological Answer :

- Coordination Geometry Optimization : Use Zn(II) or other transition metals to stabilize the sulfonamide ligand via N-coordination, as seen in [Zn(CHClNOS)(HO)] complexes .

- Solvent Engineering : Employ mixed solvents (e.g., DMF/water) to enhance crystal lattice packing.

- Temperature Gradients : Slow cooling from 40°C to room temperature promotes ordered crystal growth.

Q. What experimental designs mitigate synthetic byproducts in sulfonamide formation?

- Methodological Answer :

- Stepwise Protection/Deprotection : Protect reactive amines (e.g., benzodiazol-NH) with tert-butoxycarbonyl (Boc) groups before sulfonylation .

- Stoichiometric Control : Use excess sulfonyl chloride (1.2–1.5 eq.) to drive the reaction to completion, followed by quenching with aqueous NaHCO.

- Chromatographic Purity : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from di-sulfonylated byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.